molecular formula C14H15NO3 B12520132 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- CAS No. 820993-74-6

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)-

Cat. No.: B12520132
CAS No.: 820993-74-6
M. Wt: 245.27 g/mol
InChI Key: KRZDTJODWZPLQQ-NEPJUHHUSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- is a chemical compound with the molecular formula C14H15NO3. This compound is characterized by a cyclohexene ring substituted with a carboxylic acid group and a benzoylamino group. The stereochemistry of the compound is specified by the (1R,6S) configuration, indicating the spatial arrangement of the substituents on the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through various methods, including Diels-Alder reactions or catalytic hydrogenation of aromatic compounds.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an alcohol or aldehyde precursor.

    Addition of the Benzoylamino Group: The benzoylamino group can be added through amide bond formation, typically involving the reaction of a benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6R)-: Differing in stereochemistry, this compound has the (1R,6R) configuration.

    3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1S,6S)-: Another stereoisomer with the (1S,6S) configuration.

    3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1S,6R)-: This stereoisomer has the (1S,6R) configuration.

Uniqueness

The uniqueness of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity, biological activity, and interactions with other molecules. The (1R,6S) configuration may confer distinct properties compared to its stereoisomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

820993-74-6

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

(1R,6S)-6-benzamidocyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H15NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1

InChI Key

KRZDTJODWZPLQQ-NEPJUHHUSA-N

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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